molecular formula C22H28N2O5 B15289692 Tofisopam impurity

Tofisopam impurity

Cat. No.: B15289692
M. Wt: 400.5 g/mol
InChI Key: KLNBPIUOTHQHOE-CFRMEGHHSA-N
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Preparation Methods

The preparation of tofisopam impurity involves several synthetic routes and reaction conditions. One method involves using 1,2-dimethoxybenzene as the starting material. The process includes the following steps :

    Propionylation: Reacting 1,2-dimethoxybenzene with a propionylating agent to produce an intermediate compound.

    Reduction: Reducing the intermediate compound with a reductant to obtain a secondary intermediate.

    Oxidation: Reacting the secondary intermediate with an oxidant in the presence of acids to form the final impurity.

Industrial production methods focus on optimizing these steps to ensure cost-effectiveness and scalability. The use of low-cost raw materials and efficient reaction conditions is crucial for industrial applications .

Chemical Reactions Analysis

Tofisopam impurity undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:

    Oxidation: Chromium trioxide in the presence of acids.

    Reduction: Various reductants depending on the specific intermediate.

    Substitution: Reagents that facilitate the replacement of functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different byproducts based on the oxidizing agent and reaction environment .

Scientific Research Applications

Tofisopam impurity has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: Used in analytical method development and validation, as well as quality control applications.

    Biology: Studied for its potential biological activities and interactions with various enzymes and receptors.

    Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of tofisopam.

    Industry: Utilized in the development of new synthetic routes and optimization of existing manufacturing processes.

Mechanism of Action

The mechanism of action of tofisopam impurity is closely related to that of tofisopam. Tofisopam acts as an isoenzyme-selective inhibitor of phosphodiesterases, with the highest affinity for phosphodiesterase-4A1, followed by phosphodiesterase-10A1, phosphodiesterase-3, and phosphodiesterase-2A3 . This inhibition leads to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which play crucial roles in various cellular processes.

Comparison with Similar Compounds

Tofisopam impurity can be compared with other similar compounds, such as other benzodiazepine derivatives . Some similar compounds include:

    Diazepam: A classical 1,4-benzodiazepine with anxiolytic, anticonvulsant, and muscle relaxant properties.

    Lorazepam: Another 1,4-benzodiazepine used for its anxiolytic and sedative effects.

    Clonazepam: Known for its anticonvulsant properties and used in the treatment of epilepsy.

The uniqueness of this compound lies in its specific inhibition of phosphodiesterases and its distinct pharmacological profile compared to classical benzodiazepines .

Properties

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[2-[(2Z)-2-hydrazinylidenepentan-3-yl]-4,5-dimethoxyphenyl]methanone

InChI

InChI=1S/C22H28N2O5/c1-7-15(13(2)24-23)16-11-20(28-5)21(29-6)12-17(16)22(25)14-8-9-18(26-3)19(10-14)27-4/h8-12,15H,7,23H2,1-6H3/b24-13-

InChI Key

KLNBPIUOTHQHOE-CFRMEGHHSA-N

Isomeric SMILES

CCC(C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)OC)OC)OC)OC)/C(=N\N)/C

Canonical SMILES

CCC(C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)OC)OC)OC)OC)C(=NN)C

Origin of Product

United States

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